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molecular formula C12H17NO2 B3090254 4-(2-Phenoxyethyl)morpholine CAS No. 1209-10-5

4-(2-Phenoxyethyl)morpholine

Cat. No. B3090254
M. Wt: 207.27 g/mol
InChI Key: FDMDXNDAQKLGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559167B1

Procedure details

N-(2-Phenoxyethyl) morpholine was prepared by a modified method of Grail. et al (Journal of American Chemical Society, 1952, 74, 1313-1315). For example, 9.2 g of phenol and 18.6 g of N-(2-chloroethyl)morpholine HCl salt were dissolved in 120 ml of isopropanol and 12 g of potassium hydroxide was added with cooling. The reaction mixture was refluxed for 12 hours. Solid (KCl) was filtered off. The filtrate was distilled off. The residual material was treated with 150 ml of 1N NaOH, then, extracted with dichloromethane (200 ml). Dichloromethane layer was again washed with a solution of 0.1N sodium carbonate in 10% NaCl solution. Dichloromethane layer was dried over anhydrous magnesium chloride, and evaporated under reduced pressure. Residual syrup was dissolved in 100 ml of 1.5N HCl solution, and washed with 100 ml of chloroform. Aqueous layer was treated with 100 ml of toluene and water was removed by Dean-Stark apparatus by distillation. Residual toluene layer was cooled to give crystalline solid, which was collected by filtration. 12 g of N-[(2-phenoxy)ethyl]morpholine HCl salt (50% yield )was obtained.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[Cl:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[OH-].[K+]>C(O)(C)C>[O:7]([CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:9].[O:7]([CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Solid (KCl) was filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off
ADDITION
Type
ADDITION
Details
The residual material was treated with 150 ml of 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200 ml)
WASH
Type
WASH
Details
Dichloromethane layer was again washed with a solution of 0.1N sodium carbonate in 10% NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dichloromethane layer was dried over anhydrous magnesium chloride
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Residual syrup was dissolved in 100 ml of 1.5N HCl solution
WASH
Type
WASH
Details
washed with 100 ml of chloroform
ADDITION
Type
ADDITION
Details
Aqueous layer was treated with 100 ml of toluene and water
CUSTOM
Type
CUSTOM
Details
was removed by Dean-Stark apparatus by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Residual toluene layer was cooled
CUSTOM
Type
CUSTOM
Details
to give crystalline solid, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CCOCC1
Name
Type
product
Smiles
Cl.O(C1=CC=CC=C1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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